3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide, also referred to by its identifier Y08284, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound acts as a potent and selective inhibitor of the cyclic-AMP responsive element binding protein (CREB) binding protein (CBP) bromodomain, which plays a significant role in the regulation of gene expression linked to various cancers, including prostate cancer.
3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide is classified as a small molecule drug candidate. It falls under the category of indolizine derivatives and pyrazole-based compounds, which are known for their diverse biological activities.
The synthesis of 3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent systems, catalysts used) are often proprietary or detailed in specialized chemical literature .
The molecular structure of 3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide can be represented as follows:
The primary chemical reactions involving 3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide include:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity .
The mechanism of action for 3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide primarily involves its interaction with the CREB binding protein bromodomain. By inhibiting this interaction, the compound disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.
Data from in vitro studies suggest that this compound effectively reduces cell viability in prostate cancer cell lines such as LNCaP and C4-2B by inducing apoptosis and inhibiting cell cycle progression .
The physical properties of 3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide include:
3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide has potential applications in:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.:
CAS No.: 573-83-1
CAS No.: 62690-67-9